Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate
Description
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate (CAS: 61467-13-8) is a bicyclic spiro compound featuring two ester groups at the 8,8-positions and a 1,4-dioxolane ring fused to a cyclopentane ring. Its molecular formula is C₁₃H₂₀O₆ (molar mass: 272.29 g/mol), with stereochemistry confirmed as trans-configured via InChIKey PRVBXSOGYFNTSJ-NXEZZACHSA-N . The compound is synthesized from diethyl L-tartrate and cyclopentanone via acid-catalyzed acetal formation, using p-toluenesulfonic acid in toluene .
Properties
IUPAC Name |
diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-3-16-10(14)12(11(15)17-4-2)5-6-13(9-12)18-7-8-19-13/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQRGGZVSYWTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(C1)OCCO2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate typically involves the reaction of diethyl malonate with a suitable diol under acidic conditions to form the spirocyclic ring system. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis to Dicarboxylic Acid
The most significant reaction is the base-catalyzed hydrolysis of the ester groups to form the corresponding dicarboxylic acid. This process is critical for generating the crystalline acid derivatives studied in structural analyses.
Reaction Conditions
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–72% | |
| Product | (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | |
| Crystal Solubility | Ethyl acetate/hexane mixture |
Structural Insights from Hydrolysis Products
The hydrolysis product’s crystal structure reveals hydrogen-bonding networks critical for stabilizing the spirocyclic framework:
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Hydrogen Bonds : Four –CO—OH···O=C(OH)– interactions form a 2D double-layered framework .
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Crystallographic Data :
Reactivity in Crystalline Phase
The ester’s hydrolysis product exhibits stability in the solid state due to:
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Layered Framework : Hydrogen-bonded layers enhance thermal stability.
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No Observed Degradation : Crystals remain intact under ambient conditions for structural studies .
Comparative Analysis with Analogues
Reactivity differences between spiro[4.4]nonane and spiro[4.5]decane derivatives:
| Parameter | Spiro[4.4]nonane Derivative | Spiro[4.5]decane Derivative |
|---|---|---|
| Hydrolysis Yield | 50% | 72% |
| Crystallization Solvent | Ethyl acetate/hexane | Ethyl acetate/hexane |
| Hydrogen-Bonding Layers | 2D double-layered | 2D double-layered |
Limitations and Unexplored Reactivity
Current studies focus on hydrolysis, but other potential reactions remain unexplored:
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Ester Transposition : Possible under acidic or enzymatic conditions.
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Cycloadditions : The dioxaspiro framework could participate in Diels-Alder reactions.
Scientific Research Applications
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological activity. The ester groups can undergo hydrolysis or other transformations, leading to the release of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Ring Size Variation: 1,4-Dioxaspiro[4.4]nonane vs. 1,4-Dioxaspiro[4.5]decane Derivatives
The most direct analogs differ in spiro ring size. For example:
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate | 61467-13-8 | C₁₃H₂₀O₆ | 272.29 | Ethyl esters at 8,8-positions |
| Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | 1256546-71-0 | C₁₄H₂₂O₆ | 286.32 | Ethyl esters at 8,8-positions |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | C₈H₁₄O₃ | 158.20 | Hydroxyl at 8-position |
Substituent Variations: Ester vs. Hydroxyl/Chloromethyl Groups
- 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane (CAS: 22195-53-5) replaces esters with a chloromethyl group, enhancing electrophilicity and susceptibility to nucleophilic substitution. Its boiling point is 96.5°C at 20 Torr, with a density of 1.18 g/cm³ .
- Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (CAS: 23153-73-3) positions a single ethyl ester at the 6-position, reducing steric hindrance compared to the 8,8-diesters .
Stereochemical and Functional Comparisons
- (2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate: This stereoisomer, synthesized from L-tartrate, exhibits chiral recognition capabilities. It achieves 100% enantiomeric excess (ee) in resolving N-benzyl-3-hydroxypyrrolidine, outperforming analogs with ethyl or unsubstituted groups .
- Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate : Methyl esters at the 6,10-positions create distinct electronic environments, influencing catalytic activity in coordination complexes .
Material Science and Biolubricants
- The [4.4] ring system may offer superior oxidative stability compared to larger rings .
Biological Activity
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate (CAS Number: 1557247-15-0) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H20O6
- Molecular Weight : 272.29 g/mol
- Purity : 97%
- Physical Form : Light yellow liquid
This compound exhibits various biological activities that are primarily attributed to its ability to interact with biological macromolecules. The compound has shown potential in the following areas:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The dioxaspiro structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant effects.
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines.
Case Studies
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Antimicrobial Study :
- A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
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Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound exhibited a significant reduction in oxidative stress markers in cultured cells when compared to control groups. The IC50 value for radical scavenging activity was found to be approximately 75 µM.
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Cytotoxicity Evaluation :
- A cancer research study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 of around 30 µM after 48 hours of treatment.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 50 - 200 µg/mL |
| Antioxidant | Reduction in oxidative stress | IC50 = 75 µM |
| Cytotoxicity | Decrease in cell viability | IC50 = 30 µM |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 50 - 200 µg/mL | 75 µM | 30 µM |
| Diethyl Malonate | 100 - 300 µg/mL | Not reported | Not applicable |
| Ethyl Acetate | >300 µg/mL | Not reported | Not applicable |
Q & A
Basic Research Questions
What are the optimized synthetic routes for Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of diketones (e.g., 1,4-cyclohexanedione) with diethyl oxalate derivatives under acid or base catalysis. For example, Kurniawan et al. (2017) synthesized similar dioxaspiro compounds via ketalization using ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid), achieving yields of ~70–80% after purification with petroleum ether . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst optimization : Acidic conditions favor ketal formation but may require neutralization to prevent side reactions.
- Temperature : Reactions often proceed at reflux (80–120°C) to drive equilibrium toward product formation.
How is the spirocyclic structure of this compound confirmed spectroscopically?
Structural confirmation relies on multinuclear NMR, IR, and mass spectrometry :
- ¹H/¹³C NMR : The spirocyclic ether protons appear as distinct singlets (δ 3.5–4.5 ppm), while ester carbonyl carbons resonate at ~165–170 ppm .
- IR spectroscopy : Strong C=O stretching (1720–1740 cm⁻¹) and ether C-O-C bands (1100–1250 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (±0.001 Da) .
What purification techniques are recommended for isolating this compound?
- Recrystallization : Use mixed solvents (e.g., petroleum ether/diethyl ether) to remove unreacted diethyl oxalate .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–30%) resolves ester derivatives from byproducts .
Advanced Research Questions
How does the spirocyclic framework influence reactivity in ring-opening or functionalization reactions?
The dioxaspiro structure’s strain and electron-rich ether oxygens make it prone to acid-catalyzed ring-opening . For example:
- Hydrolysis : Under aqueous HCl, the spiro ring opens to yield 1,4-cyclohexanedione derivatives, useful in synthesizing polyesters or biolubricants .
- Nucleophilic attack : Amines or hydrazines selectively functionalize the carbonyl groups, forming hydrazones or amides for pharmaceutical applications .
What challenges arise in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : Excess diethyl oxalate may lead to di-esterified byproducts. Use stoichiometric control and inline FTIR to monitor reaction progress .
- Purification bottlenecks : Switch from column chromatography to continuous crystallization for large-scale batches .
- Catalyst recovery : Immobilized acid catalysts (e.g., sulfonated silica) improve recyclability and reduce waste .
How do structural modifications (e.g., substituents on the spiro ring) affect physicochemical properties?
- Lipophilicity : Adding alkyl groups (e.g., methyl at position 8) increases logP, enhancing membrane permeability for drug delivery .
- Thermal stability : Bulky substituents (e.g., tert-butyl) reduce melting points but improve solubility in organic solvents .
- Biological activity : Hydrazine derivatives of dioxaspiro compounds show antimicrobial potential via metal chelation .
What contradictions exist in reported spectroscopic data, and how should researchers resolve them?
Discrepancies in ¹³C NMR shifts for spiro carbons (δ 90–110 ppm) may arise from solvent polarity or concentration effects. To resolve:
- Use deuterated solvents (e.g., CDCl₃) and standardized concentrations (50–100 mM).
- Cross-reference with computed spectra (DFT or machine learning models) .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (p-TsOH) | 5–10 mol% | 78 | |
| Reaction Temperature | 80–100°C | 70–85 | |
| Solvent (Ethylene Glycol) | 1:2 (ketone:solvent) | 82 |
Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.2 (q, ester CH₂), δ 1.3 (t, CH₃) | |
| IR (KBr) | 1735 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C) | |
| HRMS (ESI) | [M+Na]⁺ calc. 345.1054, found 345.1052 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
